
(3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione, or (3R)-1-benzyl-3-acetoxypyrrolidine-2,5-dione, is an organic compound belonging to the class of pyrrolidines. It is a white crystalline solid with a molecular weight of 240.3 g/mol and a melting point of 81-83 °C. The compound is of interest due to its potential applications in the synthesis of pharmaceuticals and other organic compounds.
Mecanismo De Acción
The mechanism of action of ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione is not well understood. However, it is believed to be involved in a range of biological activities, including inhibition of the enzyme cyclooxygenase, inhibition of the enzyme aromatase, and inhibition of the enzyme 5-lipoxygenase.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione are not well understood. However, it has been reported to have anti-inflammatory, anti-proliferative, and anti-angiogenic effects, as well as to exhibit antioxidant activity. It has also been reported to have an effect on the expression of certain genes involved in inflammation and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione in laboratory experiments include its low cost and availability, its stability, and its ability to be used as a starting material in the synthesis of a wide range of organic compounds. The main limitation of using the compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
For the use of (((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione include further research into its potential applications in the synthesis of pharmaceuticals and other organic compounds, its potential as an anti-inflammatory and anti-angiogenic agent, and its potential as an antioxidant. Additionally, further research could be conducted into its potential mechanism of action and its potential effects on gene expression. Further research could also be conducted into its potential toxicity and its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione is achieved through a two-step process. The first step involves the reaction of benzyl bromide with sodium acetate in the presence of a base, such as potassium carbonate, to form ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione. The second step involves the reaction of the compound with sodium hydroxide in the presence of a catalyst, such as pyridinium chlorochromate, to form the desired product.
Aplicaciones Científicas De Investigación
The compound ((3R)-1-Benzyl-3-(acetyloxy)pyrrolidine-2,5-dione)-1-benzyl-3-acetoxypyrrolidine-2,5-dione has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and other biologically active compounds. It has also been used to synthesize a range of monomers and polymers, as well as in the synthesis of a range of bioactive compounds.
Propiedades
IUPAC Name |
[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4/c1-9(15)18-11-7-12(16)14(13(11)17)8-10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMIVTLPISDRDHK-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=O)N(C1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363704 |
Source


|
| Record name | AC1LTQB5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R)-1-benzyl-2,5-dioxopyrrolidin-3-yl] acetate | |
CAS RN |
156150-59-3 |
Source


|
| Record name | AC1LTQB5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

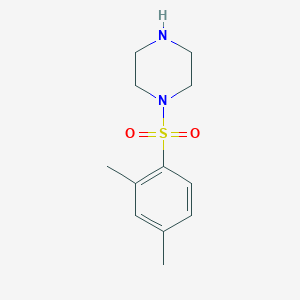
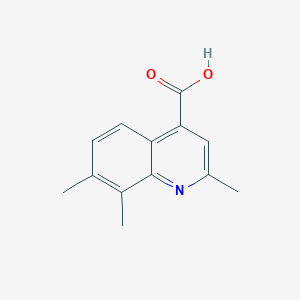
![2-[(2-Aminophenyl)thio]acetamide](/img/structure/B1270640.png)
![3-Chloro-5-(2-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1270643.png)
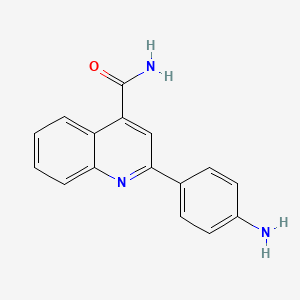
![3-Pyridinecarboxylic acid, 2-[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B1270646.png)
![6-(Isopropylthio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B1270647.png)
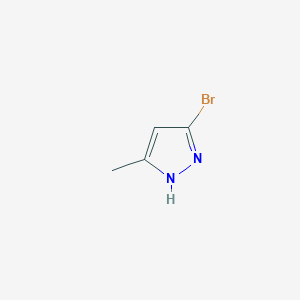

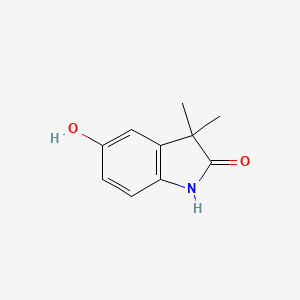
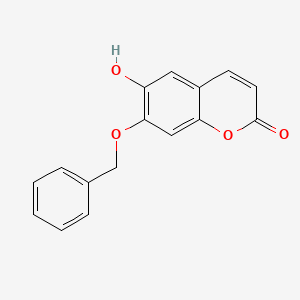
![2-amino-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B1270660.png)
methanone](/img/structure/B1270661.png)
